5-(Bromomethyl)-3-(4-bromophenyl)isoxazole

Description

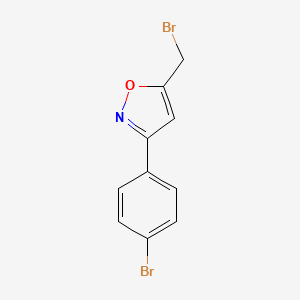

5-(Bromomethyl)-3-(4-bromophenyl)isoxazole is a halogenated isoxazole derivative characterized by a bromomethyl group at position 5 and a 4-bromophenyl substituent at position 3 of the isoxazole ring. Key features include:

- Dual halogenation: The presence of bromine at both the methyl and aryl positions may enhance electrophilic reactivity and influence biological activity.

- Isoxazole core: The heterocyclic ring provides a rigid scaffold, often exploited in medicinal chemistry for its metabolic stability and hydrogen-bonding capabilities .

Structure

2D Structure

Properties

IUPAC Name |

5-(bromomethyl)-3-(4-bromophenyl)-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Br2NO/c11-6-9-5-10(13-14-9)7-1-3-8(12)4-2-7/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLWCENOBHUXOFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NOC(=C2)CBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50697823 | |

| Record name | 5-(Bromomethyl)-3-(4-bromophenyl)-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50697823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5300-99-2 | |

| Record name | 5-(Bromomethyl)-3-(4-bromophenyl)-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50697823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : CHBrNO

- Molecular Weight : 316.98 g/mol

- Structural Features : Contains a five-membered isoxazole ring with a bromomethyl group and a para-bromophenyl substituent.

Medicinal Chemistry Applications

- Anticancer Activity : Research indicates that 5-(Bromomethyl)-3-(4-bromophenyl)isoxazole exhibits significant biological activity, particularly in inhibiting cancer cell proliferation. Its mechanism of action involves binding to specific proteins or enzymes that regulate cellular pathways related to cancer growth.

- Enzyme Inhibition : The compound has been studied for its inhibitory effects on various cytochrome P450 enzymes, which play crucial roles in drug metabolism. Notably, it acts as an inhibitor of CYP1A2 and CYP2C19, making it a candidate for further investigation in pharmacological studies .

- Synthesis of Derivatives : The compound serves as an intermediate in the synthesis of other biologically active isoxazole derivatives, expanding its utility in drug development .

Material Science Applications

This compound is also explored for its potential applications in material science:

- Polymer Chemistry : Its reactive bromine atoms allow for functionalization in polymer synthesis, potentially leading to novel materials with tailored properties .

- Nanotechnology : The compound's unique structure may contribute to the development of nanomaterials with specific electronic or optical properties.

Data Table: Comparison with Related Compounds

| Compound Name | Structural Features | Potential Applications |

|---|---|---|

| 5-(Bromomethyl)-3-phenylisoxazole | Lacks para-bromophenyl substituent | Anticancer activity |

| 5-(Bromomethyl)-3-(4-chlorophenyl)isoxazole | Contains chlorophenyl instead of bromine | Antimicrobial properties |

| 3-(4-(Bromomethyl)phenyl)isoxazole | Different positioning of bromomethyl group | Synthesis of novel derivatives |

Case Studies

- Synthesis and Biological Evaluation : A study synthesized several derivatives of isoxazoles including this compound and evaluated their anticancer activities against various cell lines. Results indicated that modifications to the bromine substituents significantly affected biological activity, underscoring the importance of structural features in drug design .

- Mechanistic Studies : Further investigations into the interactions of this compound with target proteins revealed insights into its mechanism of action, suggesting that it may interfere with critical signaling pathways involved in cancer progression.

Mechanism of Action

The mechanism by which 5-(Bromomethyl)-3-(4-bromophenyl)isoxazole exerts its effects involves its interaction with specific molecular targets. The bromine atoms enhance the compound's reactivity, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Bioactivity

a) Halogen Position and Type

- 3-(4-Bromophenyl)isoxazole : Exhibits competitive inhibition of glutathione S-transferase (GST) with IC₅₀ = 0.099 μM and Kᵢ = 0.059 ± 0.20 μM, attributed to the electron-withdrawing bromine enhancing enzyme binding .

- 5-(Bromomethyl)-3-(4-nitrophenyl)isoxazole : The nitro group (stronger electron-withdrawing effect than Br) may alter inhibition mechanisms, but safety data highlight stringent handling requirements (CAS 927188-96-3) .

- Positional Isomers : 5-(3-Bromophenyl)isoxazole (CAS 7064-33-7) and 5-(4-Bromophenyl)isoxazole (CAS 7064-31-5) differ in aryl-bromine placement, affecting π-π stacking and solubility .

b) Functional Group Variations

- 4-(3-(Bromomethyl)isoxazol-5-yl)phenol (4i): A phenolic hydroxyl group replaces the 4-bromophenyl, reducing electrophilicity and yielding a lower melting point (149.5–151.1°C) .

Key Findings :

- Bromine at the 4-position enhances GST inhibition compared to nitro or fluorine substituents .

Biological Activity

5-(Bromomethyl)-3-(4-bromophenyl)isoxazole is a compound belonging to the isoxazole class, characterized by its unique structure that includes a bromomethyl group and a para-bromophenyl substituent. This compound has garnered attention for its diverse biological activities, which are essential for potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, influencing various biochemical pathways. The mechanism of action involves:

- Enzyme Interaction : The compound has been shown to modulate the activity of enzymes such as protein tyrosine phosphatase non-receptor type 1 (PTPN1), which plays a crucial role in cellular signaling pathways that regulate growth, differentiation, and apoptosis.

- Cellular Effects : It affects cellular processes by altering gene expression and cellular metabolism, thereby influencing cell function and viability.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Antiviral Properties : This compound has been investigated for its potential as an antiviral agent, particularly against filoviruses like Ebola and Marburg. It has been identified as a selective inhibitor of viral entry, with some derivatives showing IC50 values as low as 2.5 μM, indicating potent antiviral activity .

- Antioxidant Activity : Isoxazole derivatives have demonstrated antioxidant properties, which are vital for combating oxidative stress in biological systems. Studies have shown that certain derivatives exhibit superior antioxidant activity compared to standard antioxidant molecules like quercetin .

- Anti-inflammatory Effects : Compounds in the isoxazole class have also been noted for their anti-inflammatory properties, which may be beneficial in treating conditions characterized by chronic inflammation.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

- Antiviral Screening : A study utilized a pseudotyping strategy to evaluate the antiviral efficacy of various isoxazole derivatives, including this compound. The results indicated that certain structural modifications could enhance antiviral potency against filoviruses .

- Structure-Activity Relationship (SAR) : Research focused on understanding the relationship between the chemical structure of isoxazole derivatives and their biological activity. Modifications at specific positions on the isoxazole ring significantly impacted their efficacy as antiviral agents .

- Biochemical Pathway Modulation : Interaction studies revealed that this compound could modulate biochemical pathways related to oxidative stress and cellular proliferation, suggesting its potential role in therapeutic applications targeting cancer and other diseases .

Data Table: Biological Activities of Isoxazole Derivatives

Preparation Methods

General Synthetic Approach

The synthesis of 5-(Bromomethyl)-3-(4-bromophenyl)isoxazole typically involves the cycloaddition of nitrile oxides with alkynes or related precursors, followed by functional group modifications to introduce the bromomethyl and bromophenyl substituents.

A widely reported method uses the reaction of propargyl bromide with 4-bromo-alpha-chlorobenzaloxime as key starting materials. This approach leverages a 1,3-dipolar cycloaddition to form the isoxazole ring bearing the desired substituents.

Detailed Preparation Procedure

Stepwise synthesis according to modified published procedures:

-

- Propargyl bromide (3–3.5 mmol)

- 4-Bromo-alpha-chlorobenzaloxime (1 mmol)

- Saturated aqueous sodium bicarbonate (2 mL)

- Dichloromethane (DCM) (1–2 mL)

-

- The propargyl bromide, sodium bicarbonate solution, and DCM are added dropwise to a cooled (0 °C) solution of 4-bromo-alpha-chlorobenzaloxime in DCM.

- The mixture is stirred for 24 hours under these conditions, monitored by thin-layer chromatography (TLC).

-

- After completion, the organic layer is separated.

- The aqueous phase is extracted with DCM to recover the product.

- The combined organic extracts are dried over sodium sulfate and concentrated under reduced pressure.

- The crude product is purified by recrystallization from hexanes or by column chromatography using silica gel with a light petroleum/ethyl acetate (8:1 v/v) eluent.

Yield: Approximately 58% isolated yield of this compound.

Reaction Scheme Summary

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1 | 4-Bromo-alpha-chlorobenzaloxime + Propargyl bromide | NaHCO3 (aq), DCM, 0 °C, 24 h | This compound |

Research Findings and Notes on Preparation

The reaction involving propargyl bromide and 4-bromo-alpha-chlorobenzaloxime is efficient and yields the desired compound with good selectivity under mild conditions (0 °C, 24 h).

Sodium bicarbonate serves as a base to neutralize HCl generated during the reaction, promoting smooth cycloaddition.

Dichloromethane is the preferred solvent due to its ability to dissolve both organic reactants and facilitate phase separation.

Purification by recrystallization or column chromatography ensures removal of side products and unreacted starting materials.

The bromomethyl group at the 5-position is introduced via the propargyl bromide, while the 4-bromophenyl substituent is incorporated through the benzaldehyde oxime precursor.

The reaction is scalable and reproducible, making it suitable for laboratory synthesis and potential industrial applications.

Summary Table of Preparation Parameters

| Parameter | Details |

|---|---|

| Starting materials | Propargyl bromide, 4-bromo-alpha-chlorobenzaloxime |

| Solvent | Dichloromethane (DCM) |

| Base | Saturated aqueous sodium bicarbonate |

| Temperature | 0 °C |

| Reaction time | 24 hours |

| Purification | Recrystallization or silica gel chromatography |

| Yield | ~58% |

| Key reaction type | 1,3-Dipolar cycloaddition |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(Bromomethyl)-3-(4-bromophenyl)isoxazole, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via substitution reactions using bromomethyl intermediates. For example, derivatives like 5-(Azidomethyl)-3-(4-bromophenyl)isoxazole are synthesized in THF with PPh₃, followed by purification via column chromatography (EtOAc/hexane mixtures). Purity optimization requires monitoring reaction conditions (e.g., solvent polarity, temperature) and using techniques like TLC or HPLC for validation . Alternative routes involve coupling brominated phenyl groups to isoxazole cores, as seen in related derivatives (e.g., 5-(4-chlorophenyl)isoxazole), where bromine substitution at specific positions enhances reactivity .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Use spectroscopic techniques:

- ¹H/¹³C NMR : To confirm bromomethyl (-CH₂Br) and aryl bromine positions.

- IR Spectroscopy : Identify C-Br stretching (~500–600 cm⁻¹) and isoxazole ring vibrations (~1600 cm⁻¹).

- Mass Spectrometry : Validate molecular weight (e.g., [M+H]⁺ for C₁₁H₈Br₂NO ≈ 337.9 g/mol).

Crystallographic studies (X-ray diffraction) may resolve bond angles and packing effects, though no direct data exists for this compound. Related derivatives (e.g., 3-(4-bromophenyl)isoxazole) show planar isoxazole rings with bromine substituents influencing electron density .

Q. What enzymatic systems are most affected by this compound, and how is inhibition quantified?

- Methodological Answer : The compound and its analogs (e.g., 3-(4-bromophenyl)isoxazole) inhibit glutathione-dependent enzymes like GST (Glutathione S-Transferase) and GR (Glutathione Reductase). Key metrics:

- IC₅₀ : Concentration reducing enzyme activity by 50%. For GST, 3-(4-bromophenyl)isoxazole has IC₅₀ = 0.099 μM .

- Kᵢ (Inhibition Constant) : Competitive inhibition for GST (Kᵢ = 0.059 ± 0.20 μM) suggests direct substrate competition .

Assays: Use purified human erythrocyte enzymes, pre-incubate with inhibitors, and measure NADPH oxidation (GR) or CDNB conjugation (GST) .

Advanced Research Questions

Q. How does the bromine substituent position influence inhibitory mechanisms in GST/GR systems?

- Methodological Answer : Structural analogs reveal:

- Bromine vs. Chlorine : 3-(4-bromophenyl)isoxazole inhibits GST 2× more effectively than 3-(4-chlorophenyl)isoxazole due to bromine’s higher electronegativity and van der Waals interactions with hydrophobic enzyme pockets .

- Positional Effects : 3-(4-bromophenyl) derivatives (para-substitution) show stronger GST inhibition than ortho/meta analogs, attributed to optimal steric alignment in the active site. Molecular docking (e.g., AutoDock Vina) can model these interactions using GST crystal structures (PDB: 1GSX) .

Q. What experimental strategies resolve contradictory inhibition data across studies?

- Methodological Answer : Discrepancies in IC₅₀/Kᵢ values (e.g., 0.059 μM vs. 0.089 mM for GR inhibition ) may arise from:

- Enzyme Source : Human vs. recombinant enzymes differ in purity and cofactors.

- Assay Conditions : pH, temperature, and substrate concentration (e.g., [GSH] in GST assays) affect inhibition kinetics.

Validate findings via orthogonal assays (e.g., fluorescence polarization for binding affinity) and replicate under standardized conditions .

Q. How can molecular docking predict binding modes of this compound to GST/GR?

- Methodological Answer :

Protein Preparation : Retrieve GST/GR structures from PDB; remove water, add hydrogens.

Ligand Preparation : Generate 3D conformers of this compound (e.g., Open Babel).

Docking : Use software like Schrödinger Glide to simulate binding. Focus on bromine interactions with catalytic residues (e.g., Tyr 7 in GST).

Example: 3-(4-bromophenyl)isoxazole docks competitively in GST’s GSH-binding site, with bromine forming halogen bonds with Phe 8 .

Q. What pharmacological applications are supported by its bioactivity profile?

- Methodological Answer :

- Antimicrobial : Isoxazole-triazole conjugates (e.g., VIb) inhibit S. aureus via membrane disruption .

- Analgesic : Derivatives like 5-(4-bromophenyl)-N-(4-methoxyphenyl)isoxazole show activity in Eddy’s hot-plate assays (BSM-IIID, ~40% pain reduction) .

- Anticancer : Bromine enhances DNA intercalation in related compounds (e.g., 5-bromoindole derivatives). Validate via MTT assays on cancer cell lines .

Data Contradiction Analysis

Q. Why do inhibition mechanisms (competitive vs. noncompetitive) vary among structurally similar analogs?

- Methodological Answer :

- Competitive Inhibition (3-(4-bromophenyl)isoxazole) : Bromine’s size allows direct substrate competition in GST’s active site .

- Noncompetitive Inhibition (3-(4-nitrophenyl)isoxazole) : Nitro groups bind allosteric sites, inducing conformational changes.

Resolve via kinetic studies: Vary substrate concentration and measure Lineweaver-Burk plots. Competitive inhibitors increase Kₘ without affecting Vₘₐₓ .

Research Design Considerations

Q. How to prioritize derivatives for structure-activity relationship (SAR) studies?

- Methodological Answer :

Substitution Patterns : Test bromine at methyl (C5) vs. phenyl (C3) positions.

Electron-Withdrawing Groups : Compare Br, Cl, and NO₂ analogs for enzyme affinity.

Pharmacokinetics : Assess logP (bromine increases lipophilicity) and metabolic stability (e.g., CYP450 assays).

Prioritize candidates with IC₅₀ < 1 μM and selectivity ratios >10 for target enzymes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.